4-Cyanoindole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUFGDDOMXCXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396837 |

Source

|

| Record name | 4-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16136-52-0 |

Source

|

| Record name | 4-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanoindole: A Comprehensive Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole is a fluorescent molecule of significant interest in biomedical research and drug development. Its rigid structure, coupled with the electron-withdrawing nature of the cyano group, endows it with unique photophysical properties that make it an excellent probe for investigating biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including its absorbance, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) properties. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Spectroscopic Properties

The spectroscopic properties of this compound are highly sensitive to its local environment, making it a valuable tool for probing changes in polarity, hydration, and molecular interactions.

UV-Vis Absorption and Fluorescence Spectroscopy

This compound exhibits a broad absorption spectrum that extends beyond 350 nm. Its fluorescence emission is in the blue region of the visible spectrum.[1] The position of the cyano group at the 4-position of the indole (B1671886) ring results in a significant red-shift in both absorption and emission spectra compared to the parent indole molecule.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Water | ~310 | 7,790 at 305 nm[1] | ~410[2] | >0.90[3] | 11[4] |

| Methanol | - | - | - | - | - |

| Ethanol | - | - | - | - | - |

| Acetonitrile | - | - | - | - | - |

| 1,4-Dioxane | - | - | - | - | - |

| Cyclohexane | - | - | - | - | - |

The high fluorescence quantum yield of this compound in aqueous environments makes it particularly suitable for biological applications.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts of the protons and carbons in the indole ring are influenced by the electron-withdrawing cyano group.

Table 2: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | ~8.5-9.0 | br s |

| Aromatic Protons | ~7.0-8.0 | m |

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters. This table provides a general overview.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the cyano group (C≡N). The frequency of this vibration is sensitive to the local environment, including solvent polarity and hydrogen bonding interactions. This property allows this compound to be used as an infrared probe of its surroundings.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C≡N | Stretching | ~2220-2240 |

| C=C (aromatic) | Stretching | ~1600-1450 |

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized by the user.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of this compound and determine its molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., water, ethanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Prepare a series of dilutions from the stock solution.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 250-400 nm).

-

Use the pure solvent to record a baseline spectrum (blank).

-

Measure the absorbance of each dilution at the absorption maximum.

-

Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the quantum yield of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Measure the UV-Vis absorbance of the this compound solution and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Set the spectrofluorometer to the desired excitation wavelength (e.g., 310 nm).

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the this compound solution and the quantum yield standard over a suitable wavelength range.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify key functional groups.

Materials:

-

This compound

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

KBr (for pellet preparation) or a suitable solvent for solution-phase IR

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Visualization of Experimental Workflow and Applications

The unique spectroscopic properties of this compound make it a versatile tool for studying molecular interactions, which are fundamental to understanding biological signaling pathways. While this compound may not be a direct participant in a specific signaling cascade, its fluorescence can be used to report on the conformational changes and binding events of biomolecules that are.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Caption: Conceptual diagram illustrating the application of this compound as a probe.

References

Unveiling the Photophysical Profile of 4-Cyanoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of 4-Cyanoindole (4-CNI), a fluorescent molecule of significant interest in biological research and drug development. Renowned for its enhanced fluorescence properties compared to native indole (B1671886), 4-CNI and its derivatives, such as this compound-2′-deoxyribonucleoside (4CNI-NS), serve as valuable probes for investigating the structure and dynamics of biomolecules like DNA and proteins.[1][2][3] This guide provides a comprehensive summary of its key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Photophysical Characteristics

This compound distinguishes itself from other indole derivatives through its significantly brighter fluorescence, longer fluorescence lifetime, and red-shifted absorption and emission spectra.[1] These attributes make it an advantageous fluorescent reporter in various biological applications.[1][3] The photophysical properties of 4-CNI and its nucleoside analog, 4CNI-NS, are summarized below.

Solvatochromic Effects

The photophysical properties of this compound are notably influenced by the solvent environment, a phenomenon known as solvatochromism.[4][5][6] This sensitivity is particularly evident in the fluorescence emission spectrum. For instance, in the hydrophobic solvent tetrahydrofuran (B95107) (THF), the fluorescence quantum yield of 4CNI-NS decreases to 0.72, and the emission peak experiences a blue-shift to 380 nm.[1] In contrast, its fluorescence quantum yield is significantly higher in water.[1][7] This solvent-dependent behavior allows 4-CNI to be used as a probe for local environmental polarity.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Water (H₂O) | ~310-320 | ~412 | 0.85 ± 0.05 | 10.3 ± 1.0 |

| Tetrahydrofuran (THF) | Not specified | 380 | 0.72 | Not specified |

Table 1: Photophysical Properties of this compound-2′-deoxyribonucleoside (4CNI-NS) in Different Solvents.[1][7]

| Derivative | Absorption Maxima (λabs, nm) |

| This compound (4-CNI) | >310 |

| 6-Cyanoindole (6-CNI) | ~280 and ~310 |

| 7-Cyanoindole (7-CNI) | Similar to 6-CNI |

Table 2: Comparison of Absorption Maxima for Different Cyanoindole Isomers in Water.[1] Note that the absorption spectra of 4-CNI, 6-CNI, and 7-CNI are significantly red-shifted compared to indole.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections outline the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound or its derivative in a suitable solvent (e.g., water, THF) in a quartz cuvette. A blank sample containing only the solvent should also be prepared.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 20 minutes.

-

Baseline Correction: Record a baseline spectrum with the blank (solvent-only) cuvette to subtract the solvent's absorbance.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 250-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax should ideally be between 0.1 and 1.0 to ensure linearity.

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of this compound.

Methodology:

-

Sample Preparation: Use the same sample prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λex) to a value where the compound absorbs light, for example, 320 nm for 4CNI-NS in water.[1]

-

Emission Scan: Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 340-600 nm) to record the fluorescence spectrum.

-

Data Correction: The recorded spectrum should be corrected for instrument-specific factors to obtain the true emission profile.

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λem).

Fluorescence Quantum Yield (ΦF) Determination

The relative method, using a well-characterized standard, is commonly employed to determine the fluorescence quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Sample and Standard Preparation: Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (0.02 to 0.1).

-

Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the corrected emission spectrum).

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts x and st refer to the unknown sample and the standard, respectively.[1]

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime.

Methodology:

-

Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with a high repetition rate.

-

Sample Excitation: Excite the sample with short light pulses at an appropriate wavelength.

-

Photon Detection: Detect the emitted single photons using a fast photodetector.

-

Data Acquisition: Measure the time delay between the excitation pulse and the arrival of the emitted photon. Repeat this process to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). An instrument response function (IRF) is measured by scattering the excitation light into the detector and is used for deconvolution to obtain the true lifetime.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the photophysical characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. agilent.com [agilent.com]

- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. ossila.com [ossila.com]

- 6. A practical guide to time-resolved fluorescence microscopy and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edinst.com [edinst.com]

Unveiling the Photophysical Properties of 4-Cyanoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absorption and emission spectra of 4-cyanoindole (4CNI) and its derivatives. This compound has emerged as a valuable fluorescent probe in biological research due to its unique photophysical properties, including a significant fluorescence quantum yield and sensitivity to its local environment. This document compiles quantitative spectroscopic data, details the experimental methodologies for its characterization, and presents a visual representation of its application in detecting molecular interactions.

Core Spectroscopic Data

The photophysical characteristics of this compound and its nucleoside analogue, this compound-2'-deoxyribonucleoside (4CNI-NS), are significantly influenced by the solvent environment. The following tables summarize key quantitative data from spectroscopic analyses.

Table 1: Spectroscopic Properties of this compound Derivatives in Water.

| Compound | Absorption Max (λ_max) | Emission Max (λ_em) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| This compound (4CNI) | >350 nm[1] | ~410 nm[2] | High in H₂O[1][3] | 9.1 ns[1] |

| This compound-2'-deoxyribonucleoside (4CNI-NS) | >310 nm[4] | ~412 nm[4] | 0.85 ± 0.10[5] | 10.3 ± 1.0 ns[5] |

| 4-Cyanotryptophan (4CN-Trp) | ~310 nm[2] | ~410 nm[2] | ~0.8[4] | - |

Table 2: Solvent Effects on the Spectroscopic Properties of this compound-2'-deoxyribonucleoside (4CNI-NS).

| Solvent | Emission Max (λ_em) | Quantum Yield (Φ) |

| Water | ~412 nm[4] | 0.85 ± 0.05[4] |

| Tetrahydrofuran (THF) | 380 nm[4] | 0.72[4] |

Key Experimental Protocols

The characterization of the absorption and emission spectra of this compound and its derivatives involves standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the absorption and fluorescence spectra of this compound derivatives.

a. Sample Preparation:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water, ethanol, or THF).

-

Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

b. Absorption Measurement:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

Use the solvent as a blank for baseline correction.

c. Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex) to a value where the compound absorbs strongly, as determined from the absorption spectrum (e.g., 320 nm for 4CNI-NS in water)[4].

-

Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

d. Quantum Yield Determination:

-

The fluorescence quantum yield can be determined using a reference standard with a known quantum yield.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

a. Instrumentation:

-

A TCSPC system is required, which includes a pulsed light source (e.g., a laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

b. Sample Preparation:

-

Prepare the sample as described for steady-state fluorescence measurements. The optical density at the excitation wavelength should be kept low (typically < 0.1) to avoid reabsorption and aggregation effects.

c. Data Acquisition:

-

Excite the sample with the pulsed light source at the desired wavelength.

-

Collect the fluorescence emission at the wavelength of maximum emission, often using a monochromator or a bandpass filter.

-

Record the arrival times of individual fluorescence photons relative to the excitation pulses.

-

Accumulate a histogram of these arrival times to build the fluorescence decay curve.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

d. Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of this compound.

Caption: Workflow for Photophysical Characterization.

The utility of this compound as a probe often involves its interaction with other molecules, leading to changes in its fluorescence properties. A key example is the quenching of 4CNI-NS fluorescence by guanine, which can be used to study DNA-protein interactions.

References

- 1. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of 4-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanoindole, a versatile heterocyclic compound, has emerged as a significant building block in medicinal chemistry and a valuable tool in chemical biology due to its unique fluorescent properties. This technical guide provides a comprehensive overview of the discovery and various synthetic methodologies for this compound. It details the initial synthesis and explores both classical and modern approaches, including multi-step synthesis from 4-nitroindole (B16737) via a Sandmeyer reaction, as well as contemporary palladium-catalyzed and electrochemical C-H functionalization routes. This document is intended to be a practical resource, offering detailed experimental protocols, comparative data tables, and logical workflow diagrams to aid researchers in the synthesis and application of this important molecule.

Discovery of this compound

The first synthesis of this compound was reported by Plieninger and Klinga in 1968. Their work laid the foundation for the exploration of this compound and its derivatives. While the original publication detailed a multi-step approach, the significance of this compound has grown substantially with the advent of new synthetic methods and its application as a fluorescent probe in biological systems. Its utility is particularly notable in the creation of unnatural amino acids and nucleosides that allow for site-specific labeling and analysis of biomolecules.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to more recent and efficient catalytic methods. This section provides a detailed examination of the most prominent and practical approaches.

Classical Synthesis via Sandmeyer Reaction

A traditional and reliable method for the synthesis of this compound involves a multi-step sequence starting from the commercially available 4-nitroindole. This pathway includes the reduction of the nitro group to form 4-aminoindole (B1269813), followed by a Sandmeyer reaction to introduce the cyano group.

Workflow for the Classical Synthesis of this compound:

Caption: Classical synthesis of this compound from 4-nitroindole.

Experimental Protocols:

Step 1: Synthesis of 4-Aminoindole from 4-Nitroindole

-

Materials: 4-Nitroindole, 10% Palladium on carbon (Pd/C), Ethanol.

-

Procedure:

-

In a flask, suspend 4-nitroindole (1 equivalent) in ethanol.

-

Add 10% Pd/C (0.5 mol%) to the suspension under a nitrogen atmosphere.

-

Purge the reaction mixture with hydrogen gas (3 times) and stir under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction typically proceeds over several hours to days.

-

Upon completion, purge the mixture with nitrogen, filter through Celite to remove the catalyst, and evaporate the solvent to dryness.

-

The crude 4-aminoindole can be purified by column chromatography or converted to its hydrochloride salt for better stability by dissolving the residue in diethyl ether and adding 6 N HCl dropwise.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction of 4-Aminoindole

-

Materials: 4-Aminoindole, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

-

Procedure:

-

Diazotization:

-

Suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents).

-

Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

-

-

Quantitative Data for Classical Synthesis:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1. Reduction | 4-Nitroindole | H₂, 10% Pd/C | Ethanol | Room Temp. | 4 days | High |

| 2. Sandmeyer | 4-Aminoindole | 1. NaNO₂, HCl2. CuCN | Water | 0-5 then 60-70 | 1-2 h | Moderate |

Modern Synthetic Methods

Recent advances in organic synthesis have led to the development of more direct and efficient methods for the preparation of this compound, primarily through C-H bond functionalization. These methods often offer advantages in terms of atom economy, reduced step count, and milder reaction conditions.

2.2.1. Palladium-Catalyzed Direct C-H Cyanation

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. The direct cyanation of the indole (B1671886) C-H bond at the 4-position is a challenging but highly desirable transformation. While regioselectivity can be an issue, with the C3 position being the most reactive, specific directing groups or reaction conditions can favor C4 functionalization. More commonly, these methods are applied to the synthesis of 3-cyanoindoles, but with appropriate starting materials (e.g., 3-substituted indoles), cyanation at other positions can be achieved.

Workflow for Palladium-Catalyzed C-H Cyanation:

Caption: Palladium-catalyzed direct C-H cyanation of an indole derivative.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

-

Materials: Indole substrate, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Copper(II) acetate (Cu(OAc)₂ as an oxidant), Potassium acetate (KOAc), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a reaction tube, charge the indole substrate (1 equivalent), K₄[Fe(CN)₆] (0.5 equivalents), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (3 equivalents), and KOAc (2 equivalents).

-

Add dry DMF or DMSO as the solvent.

-

Seal the tube and heat the reaction mixture at a high temperature (e.g., 130 °C) under an oxygen atmosphere or open to the air.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data for Palladium-Catalyzed Cyanation:

| Substrate | Catalyst | Cyanide Source | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | Pd(OAc)₂ | K₄[Fe(CN)₆] | Cu(OAc)₂/O₂ | DMF/DMSO | 130 | 12-24 | Moderate to Good |

2.2.2. Electrochemical C-H Cyanation

Electrosynthesis has gained traction as a green and sustainable alternative to traditional chemical methods. The electrochemical C-H cyanation of indoles offers a metal-free and oxidant-free approach. This method typically involves the anodic oxidation of the indole to a radical cation, which then reacts with a cyanide source.

Workflow for Electrochemical C-H Cyanation:

Caption: Electrochemical C-H cyanation of indole.

Experimental Protocol: General Setup for Electrochemical Cyanation

-

Materials: Indole, Trimethylsilyl cyanide (TMSCN), Tris(4-bromophenyl)amine (redox catalyst), Sodium hydroxide (B78521) (NaOH), Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄), Acetonitrile-water.

-

Equipment: Undivided electrochemical cell, Reticulated vitreous carbon (RVC) anode, Platinum cathode, Constant current source.

-

Procedure:

-

Set up an undivided electrochemical cell with an RVC anode and a platinum cathode.

-

Prepare an electrolyte solution of nBu₄NBF₄ in an acetonitrile-water mixture.

-

Dissolve the indole substrate, TMSCN, tris(4-bromophenyl)amine, and NaOH in the electrolyte solution.

-

Apply a constant current (e.g., 10 mA) at room temperature.

-

Monitor the reaction progress.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

-

Quantitative Data for Electrochemical Cyanation:

| Substrate | Cyanide Source | Catalyst | Electrolyte | Current (mA) | Yield (%) |

| Indole | TMSCN | Tris(4-bromophenyl)amine | nBu₄NBF₄ in MeCN/H₂O | 10 | Good |

Applications in Drug Discovery and Chemical Biology

This compound and its derivatives are of significant interest to researchers in drug development and chemical biology. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, the inherent fluorescence of the this compound scaffold makes it an invaluable tool for:

-

Fluorescent Labeling: Incorporation into peptides and oligonucleotides as a fluorescent probe to study protein-protein and protein-nucleic acid interactions.

-

High-Throughput Screening: Development of fluorescence-based assays for drug discovery.

-

Structural Biology: Probing the local environment within biomolecules through changes in fluorescence emission.

Conclusion

This compound is a molecule of growing importance with a rich history of synthesis and a bright future in various scientific disciplines. This guide has provided a detailed overview of its discovery and the evolution of its synthesis from classical multi-step methods to modern, efficient catalytic and electrochemical approaches. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers, enabling them to choose the most suitable synthetic route for their specific needs and to further explore the applications of this versatile compound.

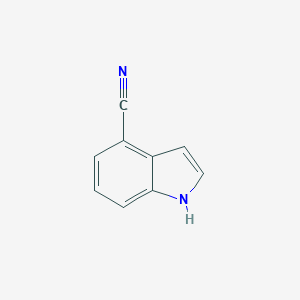

Chemical structure and IUPAC name of 4-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-Cyanoindole, a key heterocyclic building block in chemical synthesis and a versatile fluorescent probe in biological research.

Chemical Identity and Structure

This compound, a derivative of indole (B1671886), is characterized by a nitrile group substituted at the C4 position of the indole ring. This substitution significantly influences its electronic and photophysical properties.

IUPAC Name: 1H-indole-4-carbonitrile[1][2][3]

Chemical Structure:

Caption: 2D chemical structure of this compound.

Molecular Identifiers:

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is crucial for its application in both chemical reactions and biophysical studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 142.16 g/mol | [1][5][6] |

| Melting Point | 117-121 °C (lit.) | [4][5][7] |

| Appearance | White to orange to pale brown powder | [2] |

| XlogP | 2.5 | [1][3] |

| Monoisotopic Mass | 142.0531 Da | [1][3] |

| Boiling Point | 350.2 °C (Predicted) | [8] |

| Vapor Pressure | 4.51E-05 mmHg at 25°C (Predicted) | [8] |

| Refractive Index | 1.674 (Predicted) | [8] |

Table 2: Spectroscopic Data for this compound

| Spectral Type | Key Features | Source |

| ¹H NMR | Spectra available, conforms to structure | [2][9] |

| ¹³C NMR | Spectra available | [9] |

| ¹⁵N NMR | Spectra available | [10] |

| FTIR | Conforms to structure | [2] |

| IR | C≡N stretching band sensitive to local environment | [11] |

| Mass Spec (GC-MS) | Spectra available | [1] |

| Fluorescence | Absorption max ~310 nm, Emission max ~410-412 nm in water | [11][12] |

| Quantum Yield (QY) | >0.90 in water (as 4CIN nucleoside) | [13][14] |

Experimental Protocols and Synthesis

While this compound is commercially available, it serves as a crucial starting material for the synthesis of advanced fluorescent probes used in biological research.

Experimental Protocol: Synthesis of L-4-Cyanotryptophan (L-4CN-Trp) from this compound

This protocol outlines the synthetic route to produce the unnatural amino acid L-4-Cyanotryptophan, a fluorescent analog of tryptophan.[12]

-

Synthesis of 3-aminomethyl-4-cyanoindole: this compound is treated with dimethylamine (B145610) and paraformaldehyde in a Mannich reaction.

-

Formation of Nitro Ester: The resulting 3-aminomethyl-4-cyanoindole undergoes a reflux reaction with ethyl 2-nitroacetate to produce 3-(4-cyano-1H-indole-3-yl)-2-nitro-propionic acid ethyl ester.

-

Reduction to Amino Ester: The nitro ester is reduced to yield the corresponding amino ester derivative.

-

Acetylation: The amino ester is acetylated using acetyl chloride (AcCl) and triethylamine (B128534) (Et₃N).

-

Saponification: The acetylated ester is saponified using lithium hydroxide (B78521) (LiOH) in ethanol (B145695) to yield racemic 2-acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid.

-

Enzymatic Resolution: The racemic mixture is dissolved in a PBS buffer (pH 8.0) containing CoCl₂. Amano acylase is added, and the mixture is shaken at 37°C for 48 hours. This enzymatic reaction selectively deacylates the L-enantiomer.

-

Purification: The reaction is quenched by adjusting the pH to 5 with 1M HCl, and the desired L-4-cyanotryptophan is purified. The final product is verified by mass spectrometry and NMR.[12]

Applications in Research and Drug Development

This compound's primary role in advanced research is as a core component of fluorescent probes designed to study biological systems with minimal perturbation.[15] Its derivatives, such as 4-cyanotryptophan (B8074655) (4CN-Trp) and this compound-2'-deoxyribonucleoside (4CIN), offer unique photophysical properties that make them superior to traditional probes like 2-aminopurine.[15][16]

Key Application Areas:

-

Probing Protein Structure and Dynamics: 4CN-Trp can be incorporated into peptides and proteins to study protein folding, conformational changes, and hydration.[12]

-

Investigating DNA/RNA Systems: 4CIN, when incorporated into DNA or RNA, serves as a universal fluorescent nucleoside analogue.[13][16] It is used to study DNA hybridization, DNA-protein interactions, and local DNA structure.[11][13]

-

Fluorescence Microscopy: The blue fluorescence of this compound derivatives can be excited with standard light sources (e.g., 355 nm) and detected with common filter sets (e.g., DAPI), making it suitable for cellular imaging.[12] For example, it has been used to visualize the membrane-disrupting activity of antimicrobial peptides.[12]

Logical Workflow: Application of this compound as a Biological Probe

The following diagram illustrates the general workflow from commercially available this compound to its application in biophysical studies.

Caption: Workflow for utilizing this compound in biological research.

Signaling Pathway Visualization: Fluorescence Quenching Assay

This compound-2'-deoxyribonucleoside (4CIN-NS) fluorescence is significantly quenched by guanine.[11][14] This property can be exploited to design assays for studying the binding of single-stranded DNA (ssDNA) to proteins. The diagram below illustrates this principle.

Caption: Principle of a guanine-quenching assay using 4CIN-NS.

References

- 1. This compound | C9H6N2 | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 16136-52-0 [sigmaaldrich.com]

- 5. 4-シアノインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 16136-52-0 [sigmaaldrich.com]

- 7. This compound | 16136-52-0 [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound (16136-52-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. This compound-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4-Cyanoindole: A Technical Guide for Researchers

Introduction

4-Cyanoindole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug development. Its unique photophysical properties, once incorporated into other molecules, make it a valuable tool for investigating biological systems. This technical guide provides an in-depth overview of this compound, including its chemical properties, key experimental protocols for its application, and its role as a fluorescent probe.

Core Properties of this compound

This compound is a solid, off-white to pale brown powder at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16136-52-0 | [1][2][3][4] |

| Molecular Formula | C₉H₆N₂ | [1][2][3][4] |

| Molecular Weight | 142.16 g/mol | [1][2][3][5] |

| Synonyms | Indole-4-carbonitrile | [2][6] |

| Melting Point | 117-121 °C | [1][2][3] |

| Boiling Point | 350.0 ± 15.0 °C (Predicted) | [3] |

| Solubility | Soluble in water | [1][3] |

| Appearance | White to Orange to Tan Powder | [1] |

Applications in Research and Drug Development

This compound serves as a crucial reagent in chemical synthesis. It is a precursor for the synthesis of various biologically active molecules, including beta-3 agonists, calcium receptor modulators, and tryptophan dioxygenase inhibitors, which have immunomodulatory effects.[6] Furthermore, derivatives of this compound have been investigated as highly selective partial agonists for the dopamine (B1211576) D₄ receptor, a promising target for treating neuropsychiatric disorders.[7]

The most prominent application of this compound is in the development of fluorescent probes. When incorporated into nucleosides, such as in this compound-2'-deoxyribonucleoside (4CIN), it becomes a highly efficient fluorophore.[8][9] These fluorescent analogues are instrumental in studying DNA structure, dynamics, and interactions with proteins.[10] 4CIN exhibits a high quantum yield and its fluorescence can be selectively excited without interference from aromatic amino acids, making it an excellent tool for biological spectroscopy and microscopy.[2][10]

Experimental Protocols

The true utility of this compound in a research setting is demonstrated through its chemical synthesis into fluorescent nucleoside analogues. The following are summaries of key experimental protocols.

Synthesis of this compound-2ʹ-deoxyribonucleoside (4CIN) and its Phosphoramidite (B1245037)

This protocol begins with commercially available this compound, which is coupled with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose. Following the coupling reaction, the toluoyl protecting groups are removed using a base to yield 4CIN. For incorporation into DNA using automated synthesis, 4CIN is further processed by protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by a reaction to add a phosphoramidite group to the 3'-hydroxyl position.[1] The overall synthesis can be achieved in four steps with a 35% overall yield.[9]

Synthesis of this compound-ribonucleoside (4CINr)

The synthesis of the ribonucleoside analogue of 4CIN starts with D-ribose. The 2'- and 3'-hydroxyl groups are first protected as an acetonide, and the 5'-hydroxyl group is protected with a tert-Butyldimethylsilyl (TBS) group. The resulting compound is then chlorinated at the 1'-position. This chlorinated ribose is subsequently coupled with this compound. The final step involves the removal of all protecting groups with trifluoroacetic acid (TFA) to yield 4CINr.[1]

Synthesis of this compound-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP)

This protocol starts with the previously synthesized this compound-2ʹ-deoxyribonucleoside (4CIN). The synthesis proceeds through a phosphonate (B1237965) precursor to yield the final 5'-triphosphate product. This multi-step process results in an overall yield of approximately 2%.[1] 4CIN-TP can then be used in enzymatic assays to be incorporated into DNA by DNA polymerases.[1]

Visualizing Synthesis and Application

The following diagrams illustrate the workflow for the synthesis of this compound derivatives and a conceptual representation of their application.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its simple derivatives are direct modulators of specific intracellular signaling pathways. Their primary and well-documented role in a biological context is as a biophysical probe to study the structure, dynamics, and interactions of biomolecules like DNA and proteins.[10] The fluorescence of its nucleoside derivatives is sensitive to the local environment, which allows researchers to infer information about binding events and conformational changes.[10]

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2][4]

Conclusion

This compound is a versatile chemical compound with significant applications in biomedical research and drug discovery. While its direct biological activity is limited, its utility as a precursor for sophisticated fluorescent probes makes it an invaluable tool for scientists. The ability to synthesize derivatives like 4CIN and incorporate them into nucleic acids provides a powerful method for investigating the intricate molecular interactions that govern biological processes. As research techniques continue to advance, the applications for this compound and its derivatives are likely to expand.

References

- 1. Synthesis of this compound nucleosides, this compound-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound Nucleosides, this compound-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Cyanoindole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-cyanoindole, a crucial parameter for its application in research and drug development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide consolidates the existing information, presents a qualitative and extrapolated solubility profile, and details a standard experimental protocol for its precise determination. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize indole (B1671886) derivatives in their work.

Introduction to this compound

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the cyano group at the 4-position significantly influences its electronic properties, making it a valuable fluorophore and a synthetic intermediate in medicinal chemistry.[1][2] Understanding its solubility is paramount for a variety of applications, including its use in biological assays, formulation development, and as a fluorescent probe where solution-phase behavior is critical.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂ | |

| Molecular Weight | 142.16 g/mol | |

| CAS Number | 16136-52-0 | |

| Melting Point | 117-121 °C | [3] |

| Appearance | Solid |

Solubility of this compound

Direct, quantitative solubility data for this compound across a broad spectrum of solvents is sparse in peer-reviewed journals and chemical databases. However, based on the known solubility of the parent compound, indole, and general principles of chemical interactions, a qualitative and partially extrapolated solubility profile can be presented.

Some sources describe this compound as being "soluble in water," though without providing specific quantitative values.[1][4] For comparison, the parent compound, indole, is slightly soluble in cold water (0.19 g/100 mL at 20°C) and more soluble in hot water.[5][6] Indole is readily soluble in many organic solvents, including ethanol, diethyl ether, and benzene.[5][7] The nitrile group in this compound is polar, which may enhance its solubility in polar solvents compared to indole.

For a related compound, 5-cyanoindole, a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL has been reported.[8] Given the structural similarity, this compound is also expected to be highly soluble in DMSO, a common solvent for screening compounds in drug discovery.[9]

Hypothetical and Comparative Solubility Data

The following table provides a hypothetical yet illustrative summary of the expected solubility of this compound in common laboratory solvents. These values are intended as a guideline for researchers and should be confirmed by experimental determination. The data for indole is included for comparative purposes.

| Solvent | Solvent Type | Predicted Solubility of this compound (mg/mL) | Reported Solubility of Indole ( g/100 mL) | Classification |

| Water (20°C) | Aqueous | > 1 (Slightly Soluble) | 0.19 | Slightly Soluble |

| Ethanol | Polar Protic | > 10 (Soluble) | Readily Soluble | Soluble |

| Methanol | Polar Protic | > 10 (Soluble) | Readily Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 (Very Soluble) | Readily Soluble | Very Soluble |

| Acetone | Polar Aprotic | > 10 (Soluble) | Readily Soluble | Soluble |

| Acetonitrile | Polar Aprotic | > 5 (Soluble) | Readily Soluble | Soluble |

| Dichloromethane | Nonpolar | < 1 (Sparingly Soluble) | Readily Soluble | Sparingly Soluble |

| Toluene | Nonpolar | < 0.1 (Insoluble) | Readily Soluble | Insoluble |

Note: The predicted solubility values for this compound are estimates based on qualitative statements and comparison with related compounds. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various scientific applications. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available information and established principles. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific research needs, thereby facilitating its effective use in drug discovery and chemical biology.

References

- 1. This compound | 16136-52-0 [chemicalbook.com]

- 2. This compound | C9H6N2 | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氰基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. chemcess.com [chemcess.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. diva-portal.org [diva-portal.org]

Unveiling the Electronic Landscape of 4-Cyanoindole: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole, a derivative of the indole (B1671886) scaffold, has garnered significant interest within the scientific community, particularly in the realms of biophysics and drug discovery. Its unique photophysical properties, characterized by high fluorescence quantum yields, make it a valuable fluorescent probe for investigating the structure and dynamics of biomolecules such as DNA and proteins.[1][2] Understanding the intricate details of its electronic structure is paramount for the rational design of novel probes and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies elucidating the electronic characteristics of this compound, with a focus on its ground and excited states.

Theoretical and Computational Methodologies

The electronic properties of this compound have been investigated through a combination of sophisticated ab initio quantum chemical calculations and experimental spectroscopic techniques. These theoretical approaches provide a foundational understanding of the molecule's behavior at the quantum level.

Computational Approaches

A cornerstone of the theoretical investigation into this compound's electronic structure is the use of high-level quantum chemistry methods. Structure optimizations for both the ground and lowest excited singlet states are typically performed using Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set in conjunction with the approximate coupled-cluster singles and doubles model (CC2).[3] For a more nuanced understanding of the excited states, time-dependent density functional theory (TD-DFT) is employed, often with a range of functionals such as LC-BLYP, M06-2X, and B3LYP, to accurately predict the energetic ordering of the lowest ππ* states.[3]

The following diagram illustrates a typical computational workflow for determining the electronic properties of this compound.

Experimental Protocols

The theoretical calculations are complemented and validated by experimental data. Key techniques employed in the study of this compound include:

-

Rotationally Resolved Electronic (Stark) Spectroscopy: This high-resolution spectroscopic method is used to determine the dipole moments of the molecule in both its ground and electronically excited states. For these experiments, this compound is heated and co-expanded with an inert gas like argon into a vacuum chamber to form a molecular beam. This beam is then crossed with a laser beam to induce fluorescence. By applying an external electric field (Stark effect), the spectral lines are split, and the magnitude of this splitting provides a direct measure of the molecular dipole moment.[3]

-

Time-Correlated Single Photon Counting (TCSPC): This technique is instrumental in measuring the excited-state lifetime of this compound. The molecule is excited with a short pulse of light, and the time delay between the excitation pulse and the detection of the first fluorescence photon is measured. By repeating this process and building a histogram of the arrival times, the exponential decay of the fluorescence can be determined, from which the excited-state lifetime is calculated.[3]

Electronic Structure and Properties

Theoretical and experimental studies have revealed that the lowest excited singlet state (S1) of this compound is of La symmetry.[3] This is a significant finding, as in many other indole derivatives, the Lb state is the lowest in energy. The La state in this compound is characterized by an almost pure transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental measurements for this compound.

Table 1: Calculated Vertical Excitation Energies, Oscillator Strengths, and Dipole Moments

| Electronic State | Vertical Excitation Energy (cm-1) | Oscillator Strength (f) | Dipole Moment (μ) (Debye) |

| La (S1) | 35,483 | 0.165 | 6.13 |

| Lb (S2) | 37,212 | 0.010 | 1.82 |

Data obtained from SCS-CC2/cc-pVTZ calculations.[1]

Table 2: Experimental and Calculated Dipole Moments and Excited State Lifetimes

| State | Property | Experimental Value | Calculated Value (SCS-CC2/cc-pVTZ) |

| Ground State (S0) | Dipole Moment (μ) | 4.88 D | 4.90 D |

| Excited State (S1, La) | Dipole Moment (μ) | 6.08 D | 6.13 D |

| Excited State (S1, La) | Lifetime (τ) | 11 ns | - |

Experimental values were determined by rotationally resolved electronic Stark spectroscopy and time-correlated single photon counting.[3]

Conclusion

The theoretical investigation of this compound's electronic structure, supported by experimental validation, provides a detailed picture of its photophysical properties. The identification of the La state as the lowest excited singlet state, originating from a HOMO-LUMO transition, is crucial for understanding its fluorescence characteristics. The quantitative data on dipole moments, excitation energies, and lifetimes presented in this guide offer valuable parameters for the design and development of advanced fluorescent probes and other molecular tools for biological and medicinal applications. The synergy between high-level computational chemistry and precision spectroscopy continues to be a powerful paradigm for advancing our knowledge of functionally important molecules like this compound.

References

- 1. Structures, dipole moments and excited state lifetime of isolated this compound in its ground and lowest electronically excited singlet states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01618J [pubs.rsc.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. researchgate.net [researchgate.net]

4-Cyanoindole: A Comprehensive Technical Guide to its Application as a Fluorescent Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biophysical and biochemical research, the demand for precise and minimally perturbative fluorescent probes is ever-present. 4-Cyanoindole has emerged as a preeminent fluorescent scaffold, offering a unique combination of desirable photophysical properties and structural analogy to natural biomolecules. Its derivatives, notably the unnatural amino acid L-4-cyanotryptophan (4CN-Trp) and the nucleoside analogue this compound-2'-deoxyribonucleoside (4CNI-NS or 4CIN), provide researchers with powerful tools to investigate protein and nucleic acid structure, dynamics, and interactions. This guide offers an in-depth technical overview of the this compound core, its derivatives, their photophysical characteristics, detailed experimental protocols, and applications in biological research and drug discovery.

Photophysical Properties of this compound and its Derivatives

This compound and its derivatives exhibit exceptional fluorescent properties that make them superior to many traditional probes, including the native amino acid tryptophan. These properties include a significant red-shifted absorption and emission spectrum, high fluorescence quantum yields, and long fluorescence lifetimes, particularly in aqueous environments.[1][2][3] The cyano group at the 4-position of the indole (B1671886) ring is crucial for these enhanced characteristics.[4]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound and its principal derivatives. These values highlight their utility in various experimental settings.

Table 1: Photophysical Properties of this compound (4CI) and its Derivatives in Water.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| This compound (4CI) | ~270-325 | ~412 | 0.73 - 0.86[5] | 9.1[4] |

| 4-Cyanotryptophan (4CN-Trp) | ~310 | ~410-430 | >0.8 | >13 |

| This compound-2'-deoxyribonucleoside (4CNI-NS/4CIN) | ~320[2] | ~412[2] | 0.85 ± 0.10[6] | 10.3 ± 1.0[6] |

Table 2: Solvent Effects on the Photophysical Properties of this compound-2'-deoxyribonucleoside (4CNI-NS).

| Solvent | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Water | 412[2] | 0.85[2] |

| Tetrahydrofuran (THF) | 380[2] | 0.72[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound-based fluorescent probes.

Synthesis of L-4-Cyanotryptophan (Fmoc-protected) for Peptide Synthesis

The synthesis of Fmoc-protected L-4-cyanotryptophan is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). The following protocol is adapted from established chemical synthesis routes.[1][7]

Scheme 1: Synthesis of Fmoc-L-4CN-Trp

Caption: Synthetic route to Fmoc-protected L-4-cyanotryptophan.

Protocol:

-

Synthesis of N-acetyl-DL-4-cyanotryptophan:

-

Start with commercially available this compound.

-

Perform a reaction with acetyl chloride (AcCl) and triethylamine (B128534) (Et3N).

-

Follow with saponification using lithium hydroxide (B78521) (LiOH) in ethanol. This yields a racemic mixture of N-acetyl-4-cyanotryptophan.[1]

-

-

Enzymatic Resolution:

-

The racemic N-acyl amino acid is subjected to enzymatic hydrolysis using Amano acylase at a controlled pH of 8.0. This selectively hydrolyzes the L-enantiomer.[1]

-

-

Fmoc Protection:

-

The resulting L-4-cyanotryptophan is then protected with 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-Osu) in the presence of sodium bicarbonate to yield Fmoc-L-4-cyanotryptophan.[1]

-

The final product can be purified by column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-4CN-Trp

The incorporation of Fmoc-L-4CN-Trp into a peptide sequence follows standard Fmoc/tBu solid-phase synthesis protocols.[8][9][10][11][12]

Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

-

First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc group using a solution of piperidine (B6355638) in DMF.

-

Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-L-4CN-Trp) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Washing: Wash the resin thoroughly after each coupling and deprotection step.

-

Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound-2'-deoxyribonucleoside (4CIN) Phosphoramidite (B1245037)

For incorporation into oligonucleotides, this compound is converted into its deoxyribonucleoside phosphoramidite form.[6][13][14][15]

Scheme 2: Synthesis of 4CIN Phosphoramidite

Caption: Synthetic route to 4CIN phosphoramidite.

Protocol:

-

Coupling: Commercially available this compound is coupled with a protected deoxyribose derivative (e.g., 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose).[6]

-

Deprotection: The protecting groups (e.g., toluoyl) on the sugar are removed using a base to yield 4CIN.[6]

-

5'-O-DMT Protection: The 5'-hydroxyl group of 4CIN is protected with a dimethoxytrityl (DMT) group.[6]

-

3'-O-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.[6]

-

Purification: The final phosphoramidite product is purified for use in automated DNA synthesizers.

Fluorescence Spectroscopy Measurements

Standard fluorescence spectroscopy is used to characterize the photophysical properties of this compound-containing molecules.[3]

Protocol:

-

Sample Preparation: Prepare solutions of the fluorophore in the desired solvent (e.g., water, buffer, organic solvent) in a 1.0 cm quartz cuvette. The optical density at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Use a fluorometer with temperature control. Set the excitation and emission slit widths (e.g., 2.5 nm and 5.0 nm, respectively).[16]

-

Acquisition of Spectra:

-

Excitation Spectrum: Scan a range of excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

-

Emission Spectrum: Excite the sample at the wavelength of maximum absorption and scan the emission wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).

-

Lifetime Measurement: Fluorescence lifetimes are measured using time-correlated single photon counting (TCSPC).

Applications in Biological Research

The unique properties of this compound-based probes enable a wide range of applications in studying biological systems.

Probing DNA Structure and Dynamics

4CNI-NS is a versatile probe for DNA. It can act as a universal base analogue, pairing with all four natural DNA bases.[2] Its fluorescence is sensitive to the local environment, making it useful for studying DNA secondary structures like G-quadruplexes and i-motifs.[17]

A key application involves the use of 4CNI-NS as a fluorescent reporter in a fluorophore-quencher pair with guanine (B1146940).[2][18][19][20] Guanine can quench the fluorescence of 4CNI-NS through a photoinduced electron transfer (PET) mechanism.[2] This property can be exploited in various assays.

Signaling Pathway: Guanine Quenching of 4CNI-NS Fluorescence

Caption: Photoinduced electron transfer from guanine quenches 4CNI-NS fluorescence.

DNA-Protein Interaction Assays

The 4CNI-NS-guanine pair can be used to quantitatively assess the binding of single-stranded DNA (ssDNA) to proteins.[2][21][22][23][24] An ssDNA oligonucleotide is designed with a 4CNI-NS probe and nearby guanine residues. In the unbound, flexible state, the guanines quench the fluorescence. Upon protein binding, the ssDNA often adopts a more extended conformation, increasing the distance between the 4CNI-NS and the guanines, leading to an increase in fluorescence.

Experimental Workflow: DNA-Protein Binding Assay

Caption: Workflow for a fluorescence-based DNA-protein binding assay.

Probing Protein Structure and Conformation

4CN-Trp can be incorporated into proteins, serving as a minimally perturbing fluorescent reporter.[25] Its fluorescence is sensitive to the local environment, providing insights into protein folding, conformational changes, and ligand binding. The selective excitation of 4CN-Trp in the presence of natural tryptophan residues is a significant advantage. Furthermore, 4CN-Trp and native tryptophan can form a photoinduced electron transfer (PET) pair, allowing for the study of protein dynamics through fluorescence quenching.[26]

Conclusion

The this compound scaffold and its derivatives, 4CN-Trp and 4CNI-NS, represent a significant advancement in fluorescent probe technology. Their superior photophysical properties, combined with their structural similarity to native biomolecules, make them invaluable tools for a wide array of applications in molecular biology, biochemistry, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and innovative application of these powerful fluorescent probes by the scientific community.

References

- 1. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound nucleosides, this compound-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 14. researchgate.net [researchgate.net]

- 15. twistbioscience.com [twistbioscience.com]

- 16. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. inis.iaea.org [inis.iaea.org]

- 19. Selective FL quenching or enhancing of diimine ligands by guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its diverse derivatives, 4-cyanoindoles have emerged as a particularly interesting class of compounds with a wide spectrum of biological activities. The introduction of a cyano group at the 4-position of the indole ring significantly influences the molecule's electronic properties, often enhancing its binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of 4-cyanoindole derivatives, covering their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Synthesis of this compound Derivatives